![molecular formula C7H8BrNS B6269207 3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine CAS No. 744139-13-7](/img/no-structure.png)

3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

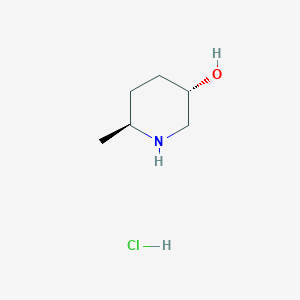

“3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine” is a chemical compound with the CAS Number: 744139-13-7 . It has a molecular weight of 218.12 . The IUPAC name for this compound is 3-bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine” is 1S/C7H8BrNS/c8-6-4-10-7-3-9-2-1-5(6)7/h4,9H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine” is a powder that is stored at room temperature . Its molecular formula is C7H8BrNS and it has a molecular weight of 218.11 .科学研究应用

Kinase Inhibition for Drug Discovery

The thieno[2,3-c]pyridine scaffold has been identified as a potential starting point for the development of kinase inhibitors. This is due to its ability to mimic ATP and bind to the hinge region of kinases, which is crucial for their activity. Researchers have synthesized a diverse collection of thieno[2,3-c]pyridine derivatives as potential inhibitors of G protein-coupled receptor kinase 2 (GRK2), which plays a significant role in heart failure .

Development of Anticancer Agents

The unique structure of 3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine allows it to interact with various biological targets, making it a valuable scaffold for the development of anticancer agents. Its ability to form secondary interactions with biological targets can lead to the attenuation of reactivity and increased selectivity in chemical transformations .

Synthesis of Heteroaromatic Compounds

Heteroaromatic compounds are essential in medicinal chemistry due to their well-defined structural features and the ability of heteroatoms to form secondary interactions. The presence of a heteroatom in the aromatic ring of 3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine leads to decreased reactivity and enhanced selectivity, which is beneficial for synthesizing more selective and potent medicinal compounds .

Exploration of Ligand Efficiency

The thieno[2,3-c]pyridine moiety has been used to explore ligand efficiency in drug discovery. By optimizing the interaction between this core and kinase proteins, researchers can develop potent inhibitors with high ligand efficiency, which is a measure of the binding energy per atom and is crucial for developing effective drugs .

Structural Basis for Drug Design

The molecular structure of 3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine provides a basis for understanding the interaction between drugs and their targets. By studying the bound structures of thieno[2,3-c]pyridine derivatives with kinases, researchers can design drugs with improved efficacy and reduced side effects .

Chemical Building Blocks for Diverse Applications

The availability of synthetic building blocks like 3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine enables the creation of a diverse collection of compounds. These can serve as starting points for future drug discovery programs across various therapeutic areas .

Potential Use in Cardiovascular Therapeutics

Given its role in inhibiting GRK2, a kinase implicated in heart failure, 3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine derivatives could be further explored for their potential use in cardiovascular therapeutics. This could lead to new treatments for heart diseases .

Advancements in Selective Kinase Targeting

The thieno[2,3-c]pyridine core’s ability to selectively target kinases opens up possibilities for the development of highly selective kinase inhibitors. These inhibitors could be used to treat diseases where specific kinase activity needs to be modulated without affecting other kinases .

未来方向

Given the interest in thieno[2,3-c]pyridine derivatives as potential kinase inhibitors , “3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine” could be a subject of future research in drug discovery and medicinal chemistry. Further studies could explore its synthesis, chemical properties, mechanism of action, and potential applications in medicine.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine involves the bromination of 4H,5H,6H,7H-thieno[2,3-c]pyridine.", "Starting Materials": [ "4H,5H,6H,7H-thieno[2,3-c]pyridine", "Bromine", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "To a solution of 4H,5H,6H,7H-thieno[2,3-c]pyridine in acetic acid, add bromine dropwise with stirring at room temperature.", "After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "Add hydrogen peroxide to the reaction mixture to quench any unreacted bromine.", "Filter the resulting solid and wash with water to obtain 3-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine." ] } | |

CAS 编号 |

744139-13-7 |

分子式 |

C7H8BrNS |

分子量 |

218.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。